4-(Methoxymethyl)piperidine-1-carbonyl chloride
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Overview
Description
4-(Methoxymethyl)piperidine-1-carbonyl chloride is an organic compound with the molecular formula C8H14ClNO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)piperidine-1-carbonyl chloride typically involves the reaction of piperidine derivatives with methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted piperidine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
4-(Methoxymethyl)piperidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)piperidine-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1-Piperidinecarbonyl chloride: A closely related compound with similar reactivity and applications.
N-Chloroformylpiperidine: Another derivative of piperidine with comparable chemical properties.
Uniqueness: 4-(Methoxymethyl)piperidine-1-carbonyl chloride is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
4-(methoxymethyl)piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO2/c1-12-6-7-2-4-10(5-3-7)8(9)11/h7H,2-6H2,1H3 |
InChI Key |
XYNZTKRSIAHQRY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
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